N,N-Diethyl-beta-alanine hydrochloride
Overview
Description
N,N-Diethyl-beta-alanine hydrochloride (DEBA-HCl) is an organic compound which is used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 193.6 g/mol and a melting point of 162°C. DEBA-HCl is a derivative of beta-alanine, an amino acid which is found in proteins and peptides. It has been used in a variety of scientific studies, such as biochemical and physiological studies, and has been found to have a number of beneficial effects.
Scientific Research Applications
Plant Stress Tolerance and Metabolic Engineering
N,N-Diethyl-beta-alanine hydrochloride is related to beta-alanine, a compound involved in plant stress tolerance. In the Plumbaginaceae family, beta-alanine betaine, an osmoprotective compound synthesized from beta-alanine, is accumulated to confer tolerance to salinity and hypoxia. This synthesis pathway, involving S-adenosyl-L-methionine-dependent N-methylation, presents an interesting target for metabolic engineering aimed at enhancing plant stress tolerance. The elucidation of this pathway, including the identification of a trifunctional N-methyltransferase in Limonium latifolium, contributes to our understanding of plant adaptation mechanisms and offers potential applications in agricultural biotechnology (Rathinasabapathi et al., 2001).
Conformational Studies in Organic Chemistry
Conformational studies of N,N-diethyl-beta-alanine in various solvents have been conducted to understand its structural preferences, which is crucial for its applications in organic synthesis and pharmaceutical research. These studies provide insights into the molecular interactions and stability of N,N-diethyl-beta-alanine under different conditions, facilitating its use in synthetic pathways and drug development (Piro et al., 2004).
Electrosynthesis Methods
Research on the electrosynthesis of beta-alanine hydrochloride offers insights into the production of primary amines, which are crucial intermediates in organic synthesis, including the synthesis of vitamins like pantothenic acid. This knowledge can be applied to the synthesis of this compound and related compounds, improving the efficiency and sustainability of production methods in pharmaceutical and chemical industries (Krishnan et al., 1978).
Catalysis and Chemical Reactions
N,N-Diethyl-beta-alanine has been identified as an efficient ligand in palladium-catalyzed Heck reactions, a critical process in organic synthesis used for forming carbon-carbon bonds. This discovery expands the utility of this compound in catalysis, potentially leading to more sustainable and cost-effective synthetic routes in pharmaceuticals and materials science (Cui et al., 2006).
Biochemical Pathways and Enzyme Studies
Studies on enzymes like beta-alanine synthase from Drosophila melanogaster and its role in nucleotide base breakdown reveal the importance of beta-alanine in biochemical pathways. Understanding these pathways provides a foundation for exploring the therapeutic and biotechnological applications of beta-alanine derivatives, including this compound, in medicine and bioengineering (Lundgren et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-(diethylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHFNAGPZTCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166122 | |
Record name | N,N-Diethyl-beta-alanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15674-67-6 | |
Record name | β-Alanine, N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15674-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-beta-alanine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-beta-alanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-β-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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